(1E)-1-Nitro-1-pentadecene

insecticide resistance contact toxicity Musca domestica

Standard generic nitroalkenes or alkanes cannot replicate the biological specificity of (E)-1-Nitropentadec-1-ene, the sole insect-derived aliphatic nitro compound. Its α,β-unsaturated (E)-configured pharmacophore is essential for contact toxicity. - **Essential positive control** for resistance-breaking insecticide assays (active against OP/pyrethroid-resistant strains). - **Authentic analytical standard** for GC-MS quantification in termite chemical ecology (152-293 μg/individual in Prorhinotermes). - **Defined lead scaffold** for medicinal chemistry: saturated analog shows >13-fold potency loss.

Molecular Formula C15H29NO2
Molecular Weight 255.40 g/mol
CAS No. 53520-53-9
Cat. No. B12743527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1E)-1-Nitro-1-pentadecene
CAS53520-53-9
Molecular FormulaC15H29NO2
Molecular Weight255.40 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC=C[N+](=O)[O-]
InChIInChI=1S/C15H29NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h14-15H,2-13H2,1H3/b15-14+
InChIKeyVXUKZOXLZJQOHU-CCEZHUSRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (1E)-1-Nitro-1-pentadecene Demands Evaluation


(1E)-1-Nitro-1-pentadecene (CAS 53520-53-9), also designated (E)-1-nitropentadec-1-ene or NPD, is an unsaturated nitroalkene with molecular formula C₁₅H₂₉NO₂ and molecular weight 255.40 g·mol⁻¹, bearing a conjugated (E)-configured nitroalkene moiety at the terminus of a linear C₁₅ aliphatic chain [1]. First identified in 1974 from termite soldiers, it remains the only aliphatic nitro compound known to be synthesized by any insect, produced and stored in the frontal gland of soldiers of the genus Prorhinotermes (Isoptera: Rhinotermitidae) as a potent contact defensive secretion [2]. Its physicochemical profile includes a calculated logP of 6.911, indicating high lipophilicity consistent with cuticular penetration in target arthropods [1]. This compound is exclusively supplied for laboratory research use and is not intended for human or veterinary application.

Defensive probe Insect chemical defense mechanism and chemical ecology studies
Biosynthetic tool Unique sphingolipid co-option pathway research platform
Pharmacophore model Nitroalkene structure-activity relationship and resistance mechanism probing

Why Generic Substitution Fails for (1E)-1-Nitro-1-pentadecene


In-class substitution with shorter-chain nitroalkenes, saturated nitroalkanes, or Z-isomers is not scientifically defensible for research or procurement decisions involving this compound. Saturation of the electron-deficient (E)-configured double bond to yield 1-nitropentadecane reduces contact toxicity by over 13-fold, demonstrating that the α,β-unsaturated nitroalkene pharmacophore is essential for bioactivity [1]. Within the natural frontal gland secretion, (E)-1-nitropentadec-1-ene constitutes the overwhelming majority component (152–293 μg/individual), while other 1-nitroalkenes of chain lengths C₁₃, C₁₄, C₁₆, and C₁₇ occur only in much lower or trace amounts, indicating that chain-length specificity is under tight biosynthetic control and likely reflects functional optimization [2]. Furthermore, closely related Rhinotermitidae genera (Parrhinotermes, Schedorhinotermes, Termitogeton) employ vinyl ketones rather than nitroalkenes as their principal defensive chemistry, underscoring that even within the same termite subfamily, chemical defense phenotypes are not interchangeable [2]. These quantitative structure-activity and chemotaxonomic constraints mean that procurement of a generic 'nitroalkene' or 'nitroalkane' cannot replicate the experimental outcomes, biological specificity, or mechanistic insights afforded by this precise compound.

Saturated analog 1-Nitropentadecane reduces contact toxicity by over 13-fold; the (E)-configured double bond is a critical pharmacophore.
Chain-length variants C13, C14, C16, and C17 nitroalkenes are trace components. Biosynthetic chain-length specificity may not transfer to research outcomes.
Vinyl ketone standards Related Rhinotermitidae genera use vinyl ketones, not nitroalkenes. Chemotype mismatch limits comparative defense studies.

Product-Specific Quantitative Evidence Guide


Cross-Resistance Profile in Multi-Resistant House Fly

(E)-1-Nitropentadec-1-ene (NPE) exhibits equivalent acute contact toxicity against both insecticide-susceptible (S) and insecticide-resistant (R) strains of the house fly Musca domestica, in contrast to conventional insecticides to which the R strain demonstrates substantially reduced susceptibility. The R strain used in this study displays resistance to organophosphorus, pyrethroid, and chlorinated insecticide classes, yet NPE retains undiminished potency, indicating a mechanism of action distinct from these conventional neurotoxic agents [1].

Resistance profile
Head-to-head
LD50 11.7 µg (S) vs. 9.7 µg (R); resistance ratio 0.83
Retained full contact toxicity in multi-resistant fly strain.
Reported endpoint context; mechanism distinct from neurotoxic insecticides.
insecticide resistance contact toxicity Musca domestica mechanism of action

Structure-Activity: Nitroalkene vs. Saturated Analog

Direct comparison of (E)-1-nitropentadec-1-ene with its saturated analog 1-nitropentadecane reveals that reduction of the electron-deficient double bond essentially abolishes contact insecticidal activity. While NPE displays LD₅₀ values of approximately 10–12 μg/fly, the saturated 1-nitropentadecane produces only very low mortality at doses up to 160 μg/fly, representing a greater than 13-fold shift in potency. This saturated analog is the natural detoxification product generated by termite nestmates via substrate-specific enzymatic reduction of the nitroalkene double bond [1].

SAR comparison
Head-to-head
>13.3-fold potency loss with saturated analog (1-nitropentadecane)
Confirmed the α,β-unsaturated nitroalkene as the essential pharmacophore.
Saturated analog is a detoxification product, nearly nontoxic at 160 µg/fly.
structure-activity relationship nitroalkene pharmacophore 1-nitropentadecane detoxification

Quantitative Dominance in Frontal Gland Secretion

Gas chromatography-mass spectrometry analysis of soldier frontal gland contents across three Prorhinotermes species (P. canalifrons, P. inopinatus, and P. simplex) reveals (E)-1-nitropentadec-1-ene as the overwhelmingly dominant component. Mean quantities per individual soldier are 152 μg (P. canalifrons), 207 μg (P. inopinatus), and 293 μg (P. simplex). In contrast, four other 1-nitroalkenes of varying chain lengths (C₁₃, C₁₄, C₁₆, and C₁₇) and two nitrodienes (C₁₅ and C₁₇) are detected at substantially lower or trace levels in all three species [1]. For instance, (E)-1-nitroheptadec-1-ene (C₁₇:₁) occurs only in trace amounts in P. canalifrons and P. inopinatus and is not detected in P. simplex [1].

Gland dominance
Reported
152–293 µg/individual across three Prorhinotermes species
Overwhelming major component indicates biosynthetic selection for C15 chain length.
C13, C14, C16, C17 homologs detected in only trace amounts.
chemical ecology frontal gland quantitative GC-MS Prorhinotermes

Chemotaxonomic Specificity in Rhinotermitidae

Comparative analysis of soldier defensive secretions across the Rhinotermitidae reveals a striking chemotaxonomic dichotomy: Prorhinotermes species produce (E)-1-nitropentadec-1-ene as their principal defensive compound, whereas soldiers of related genera—Parrhinotermes aequalis, P. pygmaeus, Termitogeton planus, and Schedorhinotermes malaccensis—employ vinyl ketones as their primary defensive chemistry [1]. Even more specifically, within Prorhinotermes, the sesquiterpene hydrocarbon composition is species-specific: P. simplex contains predominantly (3Z,6E)-α-farnesene (mean 39 μg/individual), while P. canalifrons and P. inopinatus contain this compound at only 0.5 and 1.5 μg/individual respectively, plus the (3E,6E) isomer [2].

Chemotaxonomy
Class-level
Nitroalkene defense unique to Prorhinotermes; sister genera use vinyl ketones.
Definitive chemotaxonomic marker for this termite genus.
Chemotype mismatch limits comparative defense studies across genera.
chemotaxonomy termite phylogeny vinyl ketones Rhinotermitidae

Biosynthetic Uniqueness via Sphingolipid Co-Option

The biosynthesis of (E)-1-nitropentadec-1-ene proceeds through a sphinganine-like pathway that is unique among insects. In vivo isotopic labeling experiments demonstrate that the compound is synthesized from L-serine (or glycine) and tetradecanoic acid via condensation, terminal oxidation, decarboxylation, six-electron oxidation of the amino moiety to the nitro group, keto reduction, and dehydration to yield the (E)-configured nitroalkene [REFS-1, REFS-2]. This pathway represents a co-option of sphingolipid metabolism for defensive secondary metabolite production, with orthologs of serine palmitoyltransferase and 3-ketodihydrosphingosine reductase identified as key enzymes whose expression is dramatically upregulated in the frontal gland of soldiers coincident with the onset of NPD biosynthesis [2].

Biosynthetic pathway
Class-level
Sphingolipid pathway co-option: serine + tetradecanoic acid -> nitroalkene
Only known insect aliphatic nitro compound; unique biosynthetic probe.
Supported by isotopic labeling, transcriptomics, and enzyme characterization.
biosynthesis sphingolipid metabolism nitro compound Prorhinotermes simplex

Best Research Application Scenarios


Insecticide Resistance Mechanism Probing

The demonstrated absence of cross-resistance between (E)-1-nitropentadec-1-ene and three major conventional insecticide classes (organophosphorus, pyrethroid, chlorinated) [1] makes this compound a uniquely valuable pharmacological tool for probing insecticide target sites that are not subject to existing resistance mutations. Researchers investigating resistance-breaking chemistries or validating novel insecticidal targets can use NPE as a positive control that retains full potency in genetic backgrounds where conventional neurotoxicants fail, enabling dissection of resistance mechanisms through comparative toxicological profiling.

Termite Chemical Ecology Studies

The quantitative dominance of (E)-1-nitropentadec-1-ene in Prorhinotermes frontal gland secretion (152–293 μg/individual) and its chemotaxonomic restriction to the genus Prorhinotermes among Rhinotermitidae [REFS-1, REFS-2] position this compound as an essential authentic standard for GC-MS quantification in ecological studies. It enables accurate assessment of defensive investment across castes and colonies, investigation of allomonal function against ant predators, and comparative chemical ecology of termite defense evolution across Rhinotermitidae genera.

Natural Product Biosynthesis Research

As the only known insect metabolite produced via co-option of sphingolipid metabolism for nitro compound biosynthesis, this compound and its characterized biosynthetic intermediates [1] provide an irreplaceable experimental system for studying the evolutionary repurposing of primary metabolic pathways toward defensive secondary metabolism. The availability of transcriptomic data identifying serine palmitoyltransferase and 3-ketodihydrosphingosine reductase as key biosynthetic enzymes [1] further enables heterologous expression and enzymological studies requiring authentic substrate and product standards.

Biorational Insecticide Lead Discovery

The structure-activity relationship established between (E)-1-nitropentadec-1-ene and its nearly nontoxic saturated analog 1-nitropentadecane (>13-fold potency difference) [1] provides a defined pharmacophore model—the α,β-unsaturated nitroalkene with (E) configuration—for medicinal chemistry campaigns seeking to develop synthetic insecticides inspired by this natural defensive compound. Its distinct mechanism of action compared to conventional insecticides [1] further supports its value as a lead scaffold for resistance-breaking insecticide design.

Application
Selection Property
Validation Focus
Insecticide resistance probing
Cross-resistance profile review
Target-site novelty and resistance-breaking mechanism interpretation
Termite chemical ecology
Authentic standard for GC-MS quantification
Defensive investment and allomonal function across Prorhinotermes species
Biosynthesis research
Sphingolipid co-option pathway probe
Enzymological studies and heterologous expression with authentic standards
Biorational lead discovery
Defined nitroalkene pharmacophore model
Scaffold for synthetic insecticide design with distinct mechanism
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